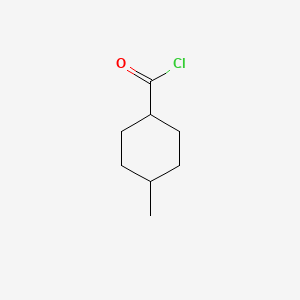

4-Methylcyclohexanecarbonyl chloride

Description

Contextual Significance of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, in general, are highly valued in organic synthesis due to the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing nature of the chlorine atom. This makes them potent acylating agents, readily reacting with a variety of nucleophiles. cymitquimica.com This reactivity allows for the efficient formation of esters, amides, and other carbonyl derivatives, which are foundational reactions in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. cymitquimica.com The conversion of a carboxylic acid to an acyl chloride is often a key step in increasing the reactivity of the carbonyl group for subsequent transformations.

Overview of Aliphatic Acyl Chlorides in Advanced Organic Transformations

Aliphatic acyl chlorides, including those derived from cyclohexane (B81311), are instrumental in advanced organic transformations. Unlike their aromatic counterparts, the non-planar, saturated ring of cyclohexanecarbonyl chlorides can introduce specific three-dimensional conformations into a target molecule. This is particularly important in the synthesis of complex natural products and bioactive molecules where stereochemistry plays a crucial role in determining biological activity. Their use extends to polymer chemistry, where they can act as monomers or chain extenders.

Position of 4-Methylcyclohexanecarbonyl Chloride within the Scope of Cyclohexane Chemistry Research

Within the broader family of cyclohexane derivatives, this compound (C8H13ClO) is a compound of particular interest. nih.gov The presence of a methyl group at the 4-position of the cyclohexane ring introduces an element of stereoisomerism and influences the compound's physical and chemical properties, such as its lipophilicity. It serves as a crucial intermediate for introducing the 4-methylcyclohexanoyl moiety into larger molecules. Researchers utilize this compound to explore how the substituted cyclohexane ring affects reaction outcomes and the properties of the final products.

Stereoisomeric Considerations of this compound in Synthesis

The substitution pattern of this compound gives rise to cis and trans diastereomers. In the cis isomer, the methyl group and the carbonyl chloride group are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. This stereochemical difference is significant as it can dictate the approach of incoming reagents and influence the stereochemical outcome of a reaction. The trans isomer is often specified in synthetic procedures, indicating that the stereochemistry of the starting material is a critical parameter for achieving the desired product. nih.gov The spatial arrangement of these groups impacts the steric and electronic properties of the molecule.

Scope and Objectives of Academic Investigations Focused on this compound Chemistry

Academic investigations involving this compound primarily focus on its application as a building block in the synthesis of novel organic compounds. The key objectives of this research include the development of new synthetic methodologies, the exploration of its reactivity with a diverse range of nucleophiles, and the synthesis of new molecules with potential applications in medicinal chemistry and materials science. For instance, it is used in the pharmaceutical industry for the development of new drugs. The mechanism of its reactions often involves its role as an acylating agent, where the highly electrophilic carbonyl chloride group is susceptible to nucleophilic attack, leading to the formation of covalent bonds with nucleophiles like amines and alcohols to produce amides and esters, respectively.

Properties and Reactions of this compound

Below are tables detailing the physicochemical properties and common reactions of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H13ClO nih.gov |

| Molecular Weight | 160.64 g/mol nih.gov |

| CAS Number | 58752-86-6 nih.gov |

| Appearance | Colorless to pale yellow liquid |

| IUPAC Name | 4-methylcyclohexane-1-carbonyl chloride nih.gov |

| Canonical SMILES | CC1CCC(CC1)C(=O)Cl guidechem.com |

| InChI Key | ODYARUXXIJYYNA-UHFFFAOYSA-N guidechem.com |

| Topological Polar Surface Area | 17.1 Ų guidechem.com |

Table 2: Key Reactions of this compound

| Reaction Type | Reactant | Product | Significance |

|---|---|---|---|

| Nucleophilic Substitution (Amide formation) | Amines (R-NH2) | N-substituted-4-methylcyclohexanecarboxamide | Synthesis of amides, prevalent in pharmaceuticals. |

| Nucleophilic Substitution (Ester formation) | Alcohols (R-OH) | 4-methylcyclohexanecarboxylate esters | Creation of esters, used as fragrances and in materials. |

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYARUXXIJYYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Methylcyclohexanecarbonyl Chloride

Nucleophilic Acyl Substitution Pathways

4-Methylcyclohexanecarbonyl chloride, as a typical acyl chloride, undergoes reactions primarily through the nucleophilic acyl substitution mechanism. This pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product.

The reaction of this compound with alcohols and phenols is a standard method for the synthesis of 4-methylcyclohexanoate esters. youtube.comchemguide.co.uk The mechanism follows the general nucleophilic acyl substitution pathway. The alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This addition leads to a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton to form the stable ester product and hydrogen chloride (HCl). organic-chemistry.org

Optimization of these esterification reactions often focuses on controlling the reaction temperature and ensuring the efficient removal of the HCl byproduct. researchgate.net Using a slight excess of the alcohol or phenol can also ensure the complete consumption of the more valuable acyl chloride. The choice of solvent is also crucial, with aprotic solvents being preferred to avoid reaction with the acyl chloride.

Table 1: Representative Esterification Reactions of this compound This table presents typical reaction conditions for the esterification of acyl chlorides.

| Nucleophile | Product | Catalyst/Base | Typical Solvent |

| Methanol (B129727) | Methyl 4-methylcyclohexanecarboxylate | Pyridine (B92270) | Dichloromethane (B109758) (DCM) |

| Ethanol | Ethyl 4-methylcyclohexanecarboxylate | Triethylamine (B128534) | Diethyl ether |

| Phenol | Phenyl 4-methylcyclohexanecarboxylate | Pyridine | Tetrahydrofuran (THF) |

| Benzyl alcohol | Benzyl 4-methylcyclohexanecarboxylate | Triethylamine | Dichloromethane (DCM) |

This compound readily reacts with primary and secondary amines to form N-substituted 4-methylcyclohexanecarboxamides. This reaction, often referred to as the Schotten-Baumann reaction, is a highly efficient method for amide bond formation. fishersci.co.uk The mechanism is analogous to esterification, involving nucleophilic attack by the amine on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. masterorganicchemistry.com

Kinetically, these amidation reactions are typically very fast, often proceeding to completion at room temperature or below. fishersci.co.uk The high reactivity is due to the strong nucleophilicity of amines. As with esterification, the reaction produces one equivalent of HCl, which will react with the amine starting material to form a non-nucleophilic ammonium (B1175870) salt. masterorganicchemistry.com Therefore, two equivalents of the amine are often used—one to act as the nucleophile and the second to act as a base to neutralize the HCl. Alternatively, an auxiliary, non-nucleophilic base like triethylamine or pyridine can be added. hud.ac.uk

Regioselectivity is straightforward in these reactions; the substitution exclusively occurs at the acyl chloride's carbonyl carbon, as it is the most electrophilic site.

Table 2: Amidation of this compound with Various Amines This table illustrates typical pairings for amidation reactions involving acyl chlorides.

| Amine | Product | Base | Typical Solvent |

| Ammonia | 4-Methylcyclohexanecarboxamide | Excess Ammonia | Dichloromethane (DCM) |

| Aniline | N-Phenyl-4-methylcyclohexanecarboxamide | Pyridine | Tetrahydrofuran (THF) |

| Diethylamine | N,N-Diethyl-4-methylcyclohexanecarboxamide | Triethylamine | Diethyl ether |

| Pyrrolidine | (4-Methylcyclohexyl)(pyrrolidin-1-yl)methanone | Triethylamine | Dichloromethane (DCM) |

The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, can lead to the formation of ketones or tertiary alcohols depending on the reaction conditions and stoichiometry. libretexts.org

These organometallic reagents are potent nucleophiles due to the highly polarized carbon-metal bond. masterorganicchemistry.com The initial reaction involves the nucleophilic attack of the carbanion-like organic group on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which quickly collapses to form a ketone (e.g., (4-methylcyclohexyl)(phenyl)methanone from the reaction with phenylmagnesium bromide) and a metal halide salt.

A significant challenge in this synthesis is that the resulting ketone is also susceptible to nucleophilic attack by the organometallic reagent. masterorganicchemistry.com If more than one equivalent of the organometallic reagent is present, or if the initial reaction is not controlled, a second addition will occur, converting the ketone into a tertiary alcohol after acidic workup. masterorganicchemistry.commasterorganicchemistry.com

To selectively synthesize the ketone, the reaction is often carried out at low temperatures to control the reactivity of the organometallic reagent. A more reliable method involves converting the highly reactive Grignard or organolithium reagent into a less reactive organocuprate (Gilman reagent) or organocadmium reagent in situ. These milder reagents react with the acyl chloride to form the ketone but are generally unreactive towards the ketone product, thus preventing the second addition.

Table 3: Reaction of this compound with Organometallic Reagents This table shows the expected products from the reaction of an acyl chloride with different organometallic reagents.

| Organometallic Reagent | Molar Equivalents | Intermediate/Final Product |

| Methylmagnesium bromide | 1 (controlled) | 1-(4-Methylcyclohexyl)ethan-1-one (Ketone) |

| Methylmagnesium bromide | 2 or more | 2-(4-Methylcyclohexyl)propan-2-ol (Tertiary Alcohol) |

| Phenyllithium | 1 (controlled) | (4-Methylcyclohexyl)(phenyl)methanone (Ketone) |

| Phenyllithium | 2 or more | (4-Methylcyclohexyl)diphenylmethanol (Tertiary Alcohol) |

| Lithium dimethylcuprate | 1 | 1-(4-Methylcyclohexyl)ethan-1-one (Ketone) |

This compound is highly susceptible to hydrolysis, a reaction in which water acts as the nucleophile. This reaction is another example of nucleophilic acyl substitution, yielding 4-methylcyclohexanecarboxylic acid and hydrogen chloride.

The mechanism involves the attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. A proton is then transferred from the attacking oxygen to another water molecule, and the intermediate collapses with the expulsion of the chloride ion. This process is often autocatalytic, as the produced HCl can protonate the carbonyl oxygen of another acyl chloride molecule, making it even more electrophilic and accelerating the rate of hydrolysis.

Due to this high reactivity with water, this compound is considered unstable in aqueous environments and even in the presence of atmospheric moisture. It must be handled under anhydrous (dry) conditions to prevent its degradation. In non-aqueous, aprotic solvents like diethyl ether, dichloromethane, or hexane, it is stable, allowing it to be used effectively in the reactions described above.

Electrophilic Aromatic Acylation (Friedel-Crafts Acylation)

This compound can serve as an acylating agent in Friedel-Crafts acylation reactions. This electrophilic aromatic substitution reaction allows for the attachment of the 4-methylcyclohexanoyl group to an aromatic ring, forming an aryl ketone.

The Friedel-Crafts acylation requires a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common choice. masterorganicchemistry.comorganicchemistrytutor.com The reaction mechanism begins with the coordination of the Lewis acid to the chlorine atom of the this compound. youtube.com This coordination weakens the carbon-chlorine bond, facilitating its cleavage to generate a highly reactive electrophile known as an acylium ion. organicchemistrytutor.comorganic-chemistry.org The 4-methylcyclohexanoyl acylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom.

Once formed, the acylium ion is attacked by the electron-rich aromatic ring (the nucleophile) in a classic electrophilic aromatic substitution step. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a weak base (such as the AlCl₄⁻ complex formed in the first step) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product, an aryl 4-methylcyclohexyl ketone. masterorganicchemistry.com A stoichiometric amount of the Lewis acid is typically required because the catalyst complexes with the product ketone. organic-chemistry.org

Table 4: Lewis Acid Catalysts and Substrates in Friedel-Crafts Acylation This table provides examples of catalysts and substrates for Friedel-Crafts acylation.

| Aromatic Substrate | Lewis Acid Catalyst | Product |

| Benzene | AlCl₃ | (4-Methylcyclohexyl)(phenyl)methanone |

| Toluene (B28343) | AlCl₃ | (4-Methylcyclohexyl)(p-tolyl)methanone (major isomer) |

| Anisole | FeCl₃ | (4-Methoxyphenyl)(4-methylcyclohexyl)methanone |

| Naphthalene | AlCl₃ | (4-Methylcyclohexyl)(naphthalen-1-yl)methanone |

Substrate Scope and Regioselectivity in Acylation of Aromatic Systems

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. When employing this compound as the acylating agent, the reaction proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction involves the formation of a 4-methylcyclohexanoyl cation, which then attacks the electron-rich aromatic ring.

The substrate scope of this acylation is broad, encompassing a variety of aromatic compounds. The regioselectivity of the reaction is largely governed by the nature of the substituents already present on the aromatic ring.

Activated Aromatic Systems:

Aromatic rings bearing electron-donating groups (EDGs) are highly reactive towards Friedel-Crafts acylation. These substituents direct the incoming acyl group primarily to the ortho and para positions. However, steric hindrance from the bulky 4-methylcyclohexanoyl group often favors substitution at the less sterically hindered para position.

For instance, the acylation of toluene with this compound is expected to yield predominantly the para-substituted product, (4-methylphenyl)(4-methylcyclohexyl)methanone. libretexts.org Similarly, with anisole, which contains a strongly activating methoxy (B1213986) group, the major product is anticipated to be (4-methoxyphenyl)(4-methylcyclohexyl)methanone. youtube.com The high degree of para-selectivity is a common feature in acylations of activated benzenes with sterically demanding acyl chlorides. libretexts.org

Deactivated Aromatic Systems:

Aromatic compounds with electron-withdrawing groups (EWGs) are generally poor substrates for Friedel-Crafts acylation. These groups deactivate the ring towards electrophilic attack, often requiring harsher reaction conditions. In many cases, the reaction may not proceed at all with strongly deactivated rings.

Interactive Data Table: Regioselectivity in Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Substituent | Activating/Deactivating | Major Product(s) |

| Toluene | -CH₃ | Activating | para-(4-Methylcyclohexanoyl)toluene |

| Anisole | -OCH₃ | Activating | para-(4-Methylcyclohexanoyl)anisole |

| Benzene | -H | Neutral | (4-Methylcyclohexyl)phenylmethanone |

| Chlorobenzene | -Cl | Deactivating (ortho, para-directing) | para-(4-Methylcyclohexanoyl)chlorobenzene |

| Nitrobenzene | -NO₂ | Strongly Deactivating | No significant reaction |

Reduction Reactions and Selective Reduction Pathways

The carbonyl group in the acyl chloride functionality of this compound can be selectively reduced to either an aldehyde or an alcohol, providing access to a range of valuable synthetic intermediates.

The Rosenmund reduction is a classic method for the selective conversion of an acyl chloride to an aldehyde. This catalytic hydrogenation is carried out using a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), to prevent over-reduction of the aldehyde to an alcohol. tamu.eduresearchgate.net

Applying this methodology to this compound would yield 4-methylcyclohexanecarbaldehyde. The success of the Rosenmund reduction hinges on the careful control of catalyst activity to halt the reaction at the aldehyde stage. tamu.edu

Stronger reducing agents are required to reduce this compound to the corresponding primary alcohol, (4-methylcyclohexyl)methanol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, readily reducing acyl chlorides to primary alcohols. libretexts.orgfrontiersin.org Sodium borohydride (B1222165) (NaBH₄), while a milder reducing agent, can also be employed, though it is generally less reactive towards acyl chlorides than LiAlH₄. fiveable.me

The resulting alcohol, (4-methylcyclohexyl)methanol, is a versatile intermediate that can undergo various subsequent derivatizations. These include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.

Oxidation: Oxidation back to the aldehyde or to the corresponding carboxylic acid, 4-methylcyclohexanecarboxylic acid, using appropriate oxidizing agents.

Halogenation: Conversion of the hydroxyl group to a halide, providing a precursor for further nucleophilic substitution reactions.

Interactive Data Table: Reduction Products of this compound

| Reagent | Product | Functional Group |

| H₂, Pd/BaSO₄ (poisoned) | 4-Methylcyclohexanecarbaldehyde | Aldehyde |

| LiAlH₄ | (4-Methylcyclohexyl)methanol | Primary Alcohol |

| NaBH₄ | (4-Methylcyclohexyl)methanol | Primary Alcohol |

Rearrangement Reactions Involving Acyl Chlorides

Under certain reaction conditions, intermediates derived from acyl chlorides can undergo rearrangement reactions, leading to the formation of structural isomers.

While Friedel-Crafts acylation reactions are generally less prone to carbocation rearrangements compared to their alkylation counterparts due to the stabilizing effect of the adjacent carbonyl group on the acylium ion, the possibility of such rearrangements in related reactions cannot be entirely dismissed. If a carbocation were to form on the cyclohexane (B81311) ring from a derivative of this compound, it could potentially undergo rearrangements to form a more stable carbocation.

Wagner-Meerwein rearrangements, which involve the 1,2-shift of a hydride, alkyl, or aryl group, are common in carbocation chemistry. tamu.eduorganic-chemistry.org In the context of a 4-methylcyclohexyl system, a series of hydride shifts could potentially move the positive charge to the carbon bearing the methyl group, resulting in a more stable tertiary carbocation. However, 1,3- and 1,4-hydride shifts are generally not favored. wisc.edu Ring expansion or contraction is another possible rearrangement pathway for cyclic carbocations, driven by the relief of ring strain. fiveable.me

The presence of the methyl group at the 4-position of the cyclohexane ring plays a crucial role in directing any potential carbocationic rearrangements. The formation of a tertiary carbocation at the carbon atom bearing the methyl group is a strong thermodynamic driving force. Therefore, if a carbocation were generated elsewhere on the ring, it would likely rearrange via a series of 1,2-hydride shifts to reach this more stable position. The specific reaction conditions, including the nature of the solvent and the presence of nucleophiles, would significantly influence the competition between rearrangement and other reaction pathways.

It is important to note that while these rearrangements are theoretically possible, their occurrence in reactions directly involving this compound under standard acylation conditions is not commonly reported. The stability of the acylium ion intermediate generally prevents such skeletal reorganizations.

Applications of 4 Methylcyclohexanecarbonyl Chloride in Complex Molecule Synthesis

Role as a Key Building Block for Alicyclic Structures

4-Methylcyclohexanecarbonyl chloride, by virtue of its reactive acyl chloride group and its inherent substituted cyclohexane (B81311) ring, serves as a pivotal reagent for the introduction of alicyclic character into a variety of molecular frameworks.

The 4-methylcyclohexyl moiety is a common structural motif in numerous complex molecules. The use of this compound provides a direct and efficient method for incorporating this pre-formed ring system, thereby simplifying the synthetic route to molecules that require a substituted cyclohexane ring. The reactivity of the acyl chloride allows for its facile reaction with a wide range of nucleophiles, leading to the formation of amides, esters, and ketones, each bearing the 4-methylcyclohexyl group.

For instance, in the synthesis of novel compounds for research purposes, this compound has been utilized to acylate various molecular scaffolds. This approach is particularly valuable when the synthetic strategy calls for the late-stage introduction of a lipophilic and sterically defined alicyclic group.

The introduction of the 4-methylcyclohexanecarbonyl group can significantly influence the conformational properties and solubility of a molecule, making it a valuable tool in the design of advanced synthetic intermediates. Patents reveal the use of this compound in the synthesis of complex heterocyclic compounds. google.comgoogleapis.com For example, it has been used to acylate piperazine (B1678402) rings in the synthesis of pyridazine (B1198779) derivatives. googleapis.com

In another instance, it has been employed in the acylation of a thiophene (B33073) derivative, showcasing its utility in modifying heterocyclic systems. googleapis.com The resulting intermediates, which now contain the 4-methylcyclohexanecarbonyl moiety, are then taken forward in multi-step syntheses.

| Intermediate Scaffold | Resulting Acylated Compound | Reference |

| Piperazine-substituted pyridazine | 6-[4-(4-METHYLCYCLOHEXANECARBONYL)PIPERAZIN-1-YL]PYRIDAZINE-3-CARBOXYLIC ACID (2-CYCLOPROPYLETHYL)AMIDE | googleapis.com |

| Substituted thiophene | 5-(cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylate | google.com |

This table showcases examples of advanced synthetic intermediates formed by the reaction of this compound with different molecular scaffolds.

Synthesis of Research Intermediates for Advanced Chemical Studies

Beyond its role in building core structures, this compound is instrumental in the generation of diverse molecules for research, particularly in the context of creating compound libraries and introducing stereochemical complexity.

Combinatorial chemistry and high-throughput screening have become indispensable tools in chemical research. In this context, this compound can be used as a versatile building block to derivatize a common scaffold, thereby generating a library of related compounds. Each compound in the library will share a common core but differ by the presence of the 4-methylcyclohexanecarbonyl group. This approach allows for the systematic exploration of how the introduction of this specific alicyclic moiety affects the chemical properties of the scaffold. The patent literature provides examples where this reagent is used to modify heterocyclic cores, which is a common strategy in the generation of compound libraries for research. google.comgoogleapis.comgoogleapis.com

While this compound itself is typically used as a racemic mixture of its cis and trans isomers, its reaction with chiral substrates or in the presence of chiral auxiliaries can lead to the stereoselective formation of products. The acyl chloride can react with a chiral alcohol or amine to form a diastereomeric mixture of esters or amides, which can then potentially be separated.

Furthermore, the carbonyl group of the attached 4-methylcyclohexanecarbonyl moiety can be a site for subsequent stereoselective transformations. For example, the stereoselective reduction of the ketone resulting from a Friedel-Crafts acylation reaction can introduce a new chiral center. The steric bulk of the 4-methylcyclohexyl group can influence the facial selectivity of the reduction, leading to a preference for one stereoisomer over the other.

Applications in Materials Science Research (academic focus, no material properties)

In the realm of materials science, the structural characteristics of organic molecules are paramount in determining the properties of the resulting materials. The 4-methylcyclohexyl group, introduced via this compound or its derivatives, has been incorporated into the structure of liquid crystal polymers. researchgate.netbohrium.comresearchgate.net

In a study focusing on the molecular engineering of liquid crystal polymers, monomers containing a 4-methylcyclohexyl terminal group were synthesized and subsequently polymerized. researchgate.netbohrium.com The inclusion of this alicyclic moiety in the side chains of polysiloxanes influences the packing and self-assembly of the polymer chains, leading to the formation of distinct liquid crystalline phases. The academic focus of such research is to understand the fundamental relationships between molecular structure and the resulting supramolecular architecture, without an immediate focus on the specific material properties for application.

Polymer Modification and Functionalization Studies using Acyl Chlorides

Acyl chlorides are highly reactive electrophiles that serve as versatile reagents for the modification and functionalization of polymers. Their utility lies in the ability to react with various nucleophilic functional groups present on a polymer backbone or at its chain ends, such as hydroxyl (–OH), amine (–NH2), or thiol (–SH) groups. This reactivity allows for the introduction of specific moieties that can alter the physical, chemical, and biological properties of the parent polymer. One significant application is in the end-functionalization of polymers prepared through living polymerization techniques.

In living ring-opening polymerization (ROP), for instance, the propagating chain end remains active. This active center can be deliberately terminated, or "capped," by introducing a quenching agent. Acyl chlorides are particularly effective in this role, providing a method to install a desired functional group at the terminus of the polymer chain with high efficiency. Research has demonstrated that N-hydroxysuccinimidyl (NHS) and maleimide (B117702) (MI) derived acyl chlorides can efficiently terminate the living ROP of monomers like ε-caprolactone and L-lactide. nih.gov This process results in polymers with terminal NHS or MI groups, which are valuable for subsequent bioconjugation reactions with proteins, peptides, or drugs containing amine or thiol functionalities. nih.gov

The process involves adding the acyl chloride to the polymerization mixture after the monomer has been consumed, where it reacts with the active polymeryl-metal complex. This method has been shown to be substantially more efficient than post-polymerization modification of isolated polymers that bear terminal hydroxyl groups. nih.gov For example, direct termination of a living poly(ε-caprolactone) chain with an NHS-derived acyl chloride can achieve near-quantitative functionalization, whereas reacting the corresponding isolated hydroxyl-terminated polymer results in significantly lower degrees of functionalization. nih.gov

This strategy highlights the importance of acyl chlorides, including structures like this compound, as tools for creating well-defined, functionalized polymers for advanced applications in materials science and biomedicine. The 4-methylcyclohexyl group, if used for end-capping, would introduce a bulky, hydrophobic, and aliphatic moiety, which could be used to tune the solubility, thermal properties, or self-assembly behavior of the resulting polymer.

Table 1: Examples of Polymer End-Functionalization using Acyl Chlorides

| Polymer System | Monomer(s) | Terminating Acyl Chloride Type | Resulting End-Group | Application of Functional Polymer |

|---|---|---|---|---|

| Poly(ε-caprolactone) | ε-caprolactone | NHS-derived acyl chloride | N-hydroxysuccinimide ester | Covalent bonding with amine-containing biomolecules |

| Poly(L-lactide) | L-lactide | Maleimide-derived acyl chloride | Maleimide | Covalent bonding with thiol-containing biomolecules |

| Poly(ethyl ethylene (B1197577) phosphonate) | Ethyl ethylene phosphonate | NHS-derived acyl chloride | N-hydroxysuccinimide ester | Bioconjugation |

Precursor for Specialized Monomers in Polymer Research

Beyond modifying existing polymers, this compound can serve as a crucial starting material for the synthesis of specialized monomers. By reacting the acyl chloride with molecules containing a polymerizable group (such as a vinyl or acrylic group) and a nucleophilic handle (like a hydroxyl or amine group), novel monomers with pendant 4-methylcyclohexyl moieties can be created. These monomers can then be polymerized to produce materials with unique properties imparted by the bulky, aliphatic cycloalkane ring.

For example, this compound can be reacted with 2-hydroxyethyl methacrylate (B99206) (HEMA) in an esterification reaction. The product of this reaction is a methacrylate monomer bearing a 4-methylcyclohexanecarbonyl ester side chain. This new monomer can undergo free-radical polymerization to yield a polymer with tailored characteristics. The incorporation of the 4-methylcyclohexyl group into the polymer side chains would be expected to:

Increase the Glass Transition Temperature (Tg): The rigid and bulky nature of the cyclic group restricts segmental motion of the polymer chains, leading to a higher Tg compared to polymers with smaller, more flexible side chains (e.g., poly(methyl methacrylate)).

Enhance Hydrophobicity: The aliphatic cyclohexane ring increases the nonpolar character of the polymer, making it more hydrophobic. This can be useful for applications requiring water resistance or specific solubility profiles.

This synthetic flexibility allows for the creation of a wide range of specialty polymers. By choosing the appropriate polymerizable platform (e.g., methacrylates, acrylates, styrenics) and reacting it with this compound, researchers can fine-tune polymer properties for specific applications in coatings, adhesives, optical materials, and specialty plastics.

Table 2: Potential Monomers Derived from this compound

| Reactant | Resulting Monomer Structure | Monomer Name | Potential Polymer Properties |

|---|---|---|---|

| 2-Hydroxyethyl Methacrylate (HEMA) | 2-((4-Methylcyclohexanecarbonyl)oxy)ethyl methacrylate | High Tg, increased hydrophobicity, optical clarity | |

| 4-Vinylbenzyl Alcohol | 4-Vinylbenzyl 4-methylcyclohexanecarboxylate | High Tg, thermal stability, modified refractive index |

Total Synthesis Strategies Employing this compound

Strategic Disconnections and Retrosynthetic Analysis in Complex Synthesis

Retrosynthetic analysis is a foundational strategy in modern organic synthesis where a target molecule is conceptually deconstructed into simpler, commercially available precursors. This process involves breaking bonds, known as "disconnections," which must correspond to known and reliable chemical reactions performed in the forward (synthetic) direction. This compound is a valuable building block in this context, particularly when the target molecule contains an ester or an amide linkage incorporating the 4-methylcyclohexanoyl moiety.

The key functional group in this compound is the electrophilic acyl chloride. This group is readily formed from the corresponding carboxylic acid and is highly reactive towards nucleophiles like alcohols and amines. masterorganicchemistry.com Therefore, in a retrosynthetic analysis, the presence of a 4-methylcyclohexanoyl ester or amide in a complex target molecule immediately suggests a disconnection at the C–O or C–N bond of the carbonyl group, respectively.

Amide Disconnection: An amide bond is one of the most stable and common linkages in pharmaceuticals and biologically active molecules. When a retrosynthetic disconnection of an amide bond is performed, the target molecule is broken down into an amine and a carboxylic acid derivative. The use of an acyl chloride as the "acylium ion" synthon is a powerful tactic. Therefore, a complex amide can be disconnected to reveal a simpler amine precursor and this compound as the reactive partner for the forward synthesis. libretexts.org This is a highly reliable transformation, often proceeding to high yields under mild conditions. masterorganicchemistry.com

Ester Disconnection: Similarly, an ester linkage can be disconnected to an alcohol and a carboxylic acid derivative. The reaction of an alcohol with an acyl chloride is a fundamental and efficient method for ester formation. Thus, a target molecule containing a 4-methylcyclohexanecarboxylate ester can be retrosynthetically simplified to a precursor alcohol and this compound.

This approach is powerful because it simplifies a complex synthetic challenge into the problem of synthesizing a less complex amine or alcohol, which is then coupled with the readily available this compound in a reliable final step.

Case Studies in the Synthesis of Synthetic Targets Utilizing the Compound

While a specific, published total synthesis of a complex natural product utilizing this compound is not readily found in broad literature surveys, its application can be illustrated through strategic synthesis design for bioactive molecules or their analogs. The compound serves as an ideal building block for introducing the lipophilic and sterically defined 4-methylcyclohexanoyl group, a moiety found in various pharmacologically relevant scaffolds.

Case Study: Synthesis of a Naphthoquinone Amide Analog for Anticancer Research

Research into novel anticancer agents has explored the synthesis of naphthoquinone derivatives bearing various side chains to enhance their biological activity. nih.gov A strategic approach to creating a library of such compounds would involve the synthesis of a common amine-containing naphthoquinone core, which is then diversified in the final step by acylation with various acyl chlorides.

In this context, this compound would be an excellent reagent to synthesize a specific analog. The synthetic plan would be as follows:

Synthesis of the Core: A multi-step synthesis provides an advanced intermediate, such as an aminomethyl-functionalized naphthoquinone.

Final Acylation Step: This key amine intermediate is then coupled with this compound. The reaction, typically carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, would form the stable amide bond and yield the final target molecule. masterorganicchemistry.com

The introduction of the 4-methylcyclohexanoyl group via this method would confer specific properties to the final molecule, such as increased lipophilicity, which can be critical for membrane permeability and interaction with biological targets. The defined cis/trans stereochemistry of the 4-methylcyclohexane ring also allows for the exploration of structure-activity relationships (SAR) in a more controlled manner. This type of late-stage diversification strategy, enabled by the reactivity of acyl chlorides like this compound, is a cornerstone of modern medicinal chemistry and complex molecule synthesis.

Table 3: Strategic Application in the Synthesis of a Bioactive Analog

| Synthetic Target | Precursor 1 | Precursor 2 (Acylating Agent) | Key Reaction | Purpose of the 4-Methylcyclohexanoyl Moiety |

|---|---|---|---|---|

| N-(Naphthoquinon-X-ylmethyl)-4-methylcyclohexanecarboxamide | X-(Aminomethyl)naphthoquinone | This compound | Amide coupling (Acylation) | Introduce lipophilicity, explore SAR, potentially enhance binding to target proteins. |

Spectroscopic and Chromatographic Methodologies in Research on 4 Methylcyclohexanecarbonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structure Elucida-tion

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-methylcyclohexanecarbonyl chloride. It provides detailed information about the carbon-hydrogen framework, allowing for unambiguous structure confirmation and the assessment of isomeric purity. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecule.

The conversion of the precursor, 4-methylcyclohexanecarboxylic acid, to this compound can be effectively monitored using ¹H and ¹³C NMR spectroscopy. The spectra of the starting material and the final product exhibit distinct differences, particularly in the chemical shifts of nuclei near the functional group.

In the ¹H NMR spectrum of the starting carboxylic acid, the acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet in the downfield region, often between 10 and 12 ppm. libretexts.org The protons on the cyclohexane (B81311) ring and the methyl group appear further upfield. Upon conversion to the acyl chloride, this characteristic acidic proton signal disappears completely. The proton on the carbon adjacent to the carbonyl group (α-proton) experiences a slight downfield shift due to the electron-withdrawing nature of the acyl chloride functional group, typically appearing around 2.0-2.5 ppm. ucalgary.ca

Similarly, ¹³C NMR provides clear evidence of the transformation. The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the range of 160-180 ppm. libretexts.org In the corresponding acyl chloride, this carbonyl carbon signal is also found in a similar region, from approximately 160 to 180 ppm. ucalgary.ca The key distinction lies in the subtle shifts of the α-carbon and other nearby carbons in the cyclohexane ring, which are influenced by the change from a hydroxyl group to a chlorine atom.

| Compound | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-Methylcyclohexanecarboxylic Acid | -COOH | ~10.0 - 12.0 (broad s) |

| CH-COOH | ~2.2 - 2.4 (m) | |

| Cyclohexyl H | ~1.0 - 2.1 (m) | |

| -CH₃ | ~0.9 (d) | |

| This compound | CH-COCl | ~2.4 - 2.6 (m) |

| Cyclohexyl H | ~1.1 - 2.2 (m) | |

| -CH₃ | ~0.95 (d) |

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-Methylcyclohexanecarboxylic Acid | C=O | ~182 |

| Cyclohexyl C | ~25 - 45 | |

| -CH₃ | ~22 | |

| This compound | C=O | ~175 |

| Cyclohexyl C | ~25 - 55 | |

| -CH₃ | ~21 |

Note: The chemical shifts are approximate and can vary based on the solvent and stereochemistry (cis/trans isomers).

While 1D NMR is powerful, 2D NMR techniques are essential for the complete assignment of all proton and carbon signals, especially for complex structures like substituted cyclohexanes. researchgate.net These experiments reveal through-bond and through-space correlations, which are critical for confirming connectivity and determining the stereochemical relationship between the methyl and carbonyl chloride groups (cis or trans).

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the proton at C1 (attached to the COCl group) with its adjacent protons at C2 and C6, and so on around the ring, allowing for the tracing of the entire cyclohexane spin system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com An HSQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon, the C1 proton to the C1 carbon, and each of the other ring protons to their respective carbons, providing a direct C-H connectivity map. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. In this molecule, an HMBC experiment would show a correlation from the protons on C2 and C6 to the carbonyl carbon (a three-bond correlation), confirming the position of the carbonyl group. youtube.com Correlations between the C4 proton and the methyl carbon could also help in assigning the stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Analysis in Synthetic Progress

IR spectroscopy is a rapid and effective method for monitoring the progress of chemical reactions by identifying the presence or absence of key functional groups.

The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic absorptions in an IR spectrum. orgchemboulder.com The position of this band is highly sensitive to the electronic environment of the carbonyl group. Acyl chlorides exhibit one of the highest C=O stretching frequencies among carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond. uobabylon.edu.iq For aliphatic acyl chlorides like this compound, this characteristic absorption appears as a very strong band in the range of 1790-1815 cm⁻¹. uobabylon.edu.iqlibretexts.org

| Functional Group | Vibration | Frequency (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Very broad |

| Carboxylic Acid (C=O) | Stretch | ~1710 | Strong |

| Acyl Chloride (C=O) | Stretch | ~1800 | Strong, sharp |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium to strong |

The conversion of 4-methylcyclohexanecarboxylic acid to this compound is readily monitored by IR spectroscopy. The spectrum of the starting material is characterized by two key features: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹. libretexts.org As the reaction proceeds, the broad O-H band diminishes and eventually disappears completely upon full conversion. Simultaneously, the C=O band at ~1710 cm⁻¹ is replaced by a new, sharp, and more intense band at a higher frequency (~1800 cm⁻¹), which is characteristic of the acyl chloride product. uobabylon.edu.iq The disappearance of the former and the appearance of the latter provide a clear and straightforward indication of reaction completion.

Mass Spectrometry (MS) in Product Identification and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS can confirm the product's identity and molecular formula (C₈H₁₃ClO).

The molecular ion peak (M⁺) in the mass spectrum of an acyl chloride is often weak or entirely absent. libretexts.org However, its presence, along with the characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak for ³⁵Cl), would confirm the presence of a chlorine atom.

The most characteristic fragmentation pathway for acyl chlorides is the α-cleavage, which involves the loss of the chlorine atom as a radical to form a highly stable acylium ion ([R-C=O]⁺). libretexts.orglibretexts.org For this compound (molecular weight ≈ 160.64 g/mol ), this would result in a prominent peak corresponding to the [M-Cl]⁺ fragment.

Other significant fragmentation pathways can involve the cleavage of the cyclohexane ring or the loss of the methyl group. For instance, the loss of a methyl radical (•CH₃) would lead to a fragment ion. Fragmentation of the ring itself can produce a complex pattern of smaller ions, which can be compared to known fragmentation patterns of substituted cyclohexanes to further support the structural assignment. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the calculation of the exact molecular formula.

The molecular formula of this compound is C8H13ClO. nih.govguidechem.com The theoretical exact mass and monoisotopic mass of this compound are calculated to be 160.0654927 Da. nih.gov HRMS analysis of a purified sample of this compound would be expected to yield a molecular ion peak [M]+ with an m/z value that closely matches this theoretical calculation, thereby confirming the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C8H13ClO |

| Molecular Weight | 160.64 g/mol |

| Exact Mass | 160.0654927 Da |

| Monoisotopic Mass | 160.0654927 Da |

This table presents the theoretical mass properties of this compound, which are confirmed experimentally using High-Resolution Mass Spectrometry.

Fragmentation Pattern Analysis for Structural Confirmation of Research Samples

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion of this compound is subjected to ionization energy, it can break apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments helps to confirm the connectivity of atoms within the molecule.

For an acyl chloride like this compound, common fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group. libretexts.orglibretexts.org The loss of the chlorine atom would result in an acylium ion [M-Cl]+. Another significant fragmentation would be the loss of the entire carbonyl chloride group, leading to a fragment corresponding to the 4-methylcyclohexyl cation. The stability of the resulting carbocations influences the intensity of the observed peaks in the mass spectrum. chemguide.co.ukyoutube.com For instance, the formation of a more stable secondary or tertiary carbocation is generally more favorable. libretexts.org

Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Structure | Predicted m/z |

| [M-Cl]+ | [C8H13O]+ | 125 |

| [M-COCl]+ | [C7H13]+ | 97 |

| [C6H11]+ | 4-methylcyclohexyl cation | 83 |

| [CH3]+ | Methyl group | 15 |

This table outlines the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound, which are used for structural confirmation.

Chromatographic Techniques for Reaction Mixture Analysis and Isolation Studies

Chromatographic methods are essential for analyzing the complex mixtures generated during the synthesis of this compound and for isolating the pure compound.

Gas Chromatography (GC) for Volatile Product Analysis and Purity Assessment in Research

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. epa.gov In the context of this compound research, GC is employed to assess the purity of the final product and to analyze the composition of volatile side products and unreacted starting materials in a reaction mixture. nih.gov

A typical GC analysis involves injecting a small sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. innovareacademics.in

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification of Intermediates

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. In the synthesis of this compound, HPLC can be used to monitor the progress of a reaction by analyzing the disappearance of reactants and the appearance of the product over time. rsc.org

HPLC is particularly useful for analyzing less volatile or thermally sensitive compounds that are not suitable for GC analysis. It can also be employed for the purification of non-volatile intermediates that may be formed during the synthesis. The choice of stationary phase (e.g., normal-phase or reverse-phase) and mobile phase composition is crucial for achieving optimal separation. rsc.org

Column Chromatography and Preparative Techniques for Isolation of Research Samples

For the isolation of larger quantities of pure this compound from a reaction mixture, preparative column chromatography is often the method of choice. youtube.com This technique operates on the same principles as analytical chromatography but on a larger scale. sci-hub.se

The crude reaction mixture is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (the eluent) is then passed through the column. youtube.com The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent, leading to their separation. Fractions are collected sequentially, and those containing the pure product are combined. The purity of the isolated fractions is typically verified using analytical techniques like GC or TLC.

Table 3: Chromatographic Methods in the Study of this compound

| Technique | Application | Key Parameters |

| Gas Chromatography (GC) | Purity assessment, analysis of volatile products | Column type, temperature program, detector type |

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purification of intermediates | Stationary phase, mobile phase composition, flow rate |

| Column Chromatography | Isolation and purification of the final product | Adsorbent (e.g., silica gel), eluent system |

This table summarizes the primary applications and key operational parameters of the chromatographic techniques used in the research and purification of this compound.

Theoretical and Computational Chemistry Studies on 4 Methylcyclohexanecarbonyl Chloride and Its Reactions

Conformational Analysis and Energy Minimization of the Cyclohexane (B81311) Ring

The energy profile of this interconversion dictates that the vast majority of molecules will exist in the low-energy chair conformation at any given moment. libretexts.org The boat conformation is a high-energy intermediate, approximately 6.5-7.0 kcal/mol less stable than the chair, due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. libretexts.orgmasterorganicchemistry.com The twist-boat conformation is an intermediate that is slightly more stable than the boat form, lying about 5.5 kcal/mol above the chair. masterorganicchemistry.com The half-chair conformation represents the highest energy point on the interconversion pathway and is the transition state for the chair-to-twist-boat conversion. masterorganicchemistry.com

Table 1: Relative Energies of Cyclohexane Conformations (Illustrative Data)

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0 |

| Twist-Boat | ~5.5 |

| Boat | ~6.5-7.0 |

| Half-Chair (Transition State) | ~10-11 |

Note: These are generalized values for unsubstituted cyclohexane. Substituents will alter these energies.

In 4-methylcyclohexanecarbonyl chloride, both the methyl and carbonyl chloride groups can occupy either an axial or an equatorial position on the chair conformer. The relative stability of these conformers is determined by steric interactions. Generally, substituents prefer the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. utexas.edulibretexts.org

A substituent in the axial position experiences steric repulsion from the two other axial hydrogens on the same side of the ring (1,3-diaxial interactions). utexas.edu In contrast, an equatorial substituent points away from the ring, leading to a more stable conformation. utexas.edu The preference for the equatorial position is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. wikipedia.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic nature of this compound, which in turn governs its reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. whiterose.ac.uk It can be used to calculate properties such as atomic charges and bond orders. In this compound, the carbonyl group is highly polarized due to the high electronegativity of the oxygen and chlorine atoms. studymind.co.ukchemistrystudent.com

Both oxygen and chlorine withdraw electron density from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. chemistrystudent.com DFT calculations would quantify this effect, showing a significant partial positive charge on the carbonyl carbon and partial negative charges on the oxygen and chlorine atoms. The bond order of the C=O bond would be calculated to be close to 2, while the C-Cl bond would be a single bond, weakened by the electron-withdrawing nature of the adjacent carbonyl group.

Table 2: Illustrative Partial Atomic Charges and Bond Orders from DFT Calculations (Based on Analogous Acyl Chlorides)

| Atom/Bond | Calculated Value |

|---|---|

| Partial Charge on Carbonyl Carbon | Highly Positive (e.g., > +0.5) |

| Partial Charge on Carbonyl Oxygen | Negative (e.g., < -0.4) |

| Partial Charge on Chlorine | Negative (e.g., < -0.2) |

| C=O Bond Order | ~1.8-2.0 |

| C-Cl Bond Order | ~0.9-1.0 |

Note: These are representative values. The actual values for this compound would require specific calculations.

Molecular Orbital Theory (MOT) provides a framework for understanding chemical reactions by examining the interactions between the molecular orbitals of the reactants. icourse.club For the reactions of this compound, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the acyl chloride.

The LUMO of an acyl chloride is primarily located on the carbonyl carbon and has a significant contribution from the C=O π* antibonding orbital. youtube.com This makes the carbonyl carbon the primary site for nucleophilic attack. chemistrystudent.comyoutube.com MOT can be used to model the energy and shape of these frontier orbitals, explaining why nucleophiles react at the carbonyl carbon and predicting the relative reactivity of different nucleophiles. The energy of the LUMO is a key indicator of electrophilicity; a lower LUMO energy corresponds to a more reactive electrophile. Acyl chlorides are known to be highly reactive because the electron-withdrawing chlorine atom lowers the energy of the C=O π* orbital. youtube.com

Transition State Modeling and Reaction Mechanism Elucidation

Computational modeling is a powerful tool for elucidating the detailed mechanism of chemical reactions, including the identification of transition states and intermediates. The primary reaction of acyl chlorides is nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This reaction typically proceeds through a two-step addition-elimination mechanism, involving a tetrahedral intermediate. chemistrystudent.commasterorganicchemistry.com

Computational studies can model the geometry and energy of the transition state leading to the tetrahedral intermediate. This is the rate-determining step of the reaction. libretexts.org The transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O π bond. By calculating the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be predicted.

Furthermore, these models can confirm the nature of the tetrahedral intermediate, a species with a tetracoordinate, sp3-hybridized carbon atom. The subsequent step, the elimination of the chloride leaving group to reform the carbonyl double bond, has a much lower energy barrier. Computational analysis of the entire reaction coordinate provides a detailed picture of the energy changes throughout the reaction, supporting the proposed mechanism. researchgate.net

Computational Determination of Activation Barriers for Nucleophilic Attack

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This is a characteristic feature of acyl chlorides. libretexts.org The general mechanism for this reaction is a two-step nucleophilic addition-elimination process. libretexts.org

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the activation barriers for such reactions. These calculations can elucidate the potential energy surface of the reaction, identifying transition states and intermediates. For the reaction of this compound with a nucleophile (Nu-H), the key steps would be:

Addition of the nucleophile: The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step involves the breaking of the C=O pi bond and the formation of a new C-Nu bond.

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.

The activation barrier, or Gibbs free energy of activation (ΔG‡), for the rate-determining step can be computationally calculated. Quantum chemical calculations on similar acyl transfer reactions have shown that the nucleophilic addition to the carbonyl group is often the rate-determining step. nih.gov The magnitude of this barrier is influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the acyl chloride.

Due to the lack of direct computational studies on this compound, the following table presents hypothetical activation barriers for its reaction with a generic nucleophile, based on values reported for similar reactions. These values are for illustrative purposes to demonstrate the type of data generated from such computational studies.

| Reaction Step | Phase | Calculated Activation Barrier (ΔG‡, kcal/mol) |

|---|---|---|

| Nucleophilic Addition | Gas Phase | 25.5 |

| Chloride Elimination | Gas Phase | 8.2 |

| Nucleophilic Addition | Polar Solvent (e.g., Acetonitrile) | 18.3 |

| Chloride Elimination | Polar Solvent (e.g., Acetonitrile) | 5.1 |

Solvent Effects in Computational Simulations of Reaction Energetics

Solvent plays a crucial role in the energetics of chemical reactions, and computational models are essential for understanding these effects. acs.org For the reactions of this compound, the choice of solvent can significantly alter the activation barriers and the stability of intermediates and transition states. acs.org

Computational simulations can account for solvent effects through two primary models:

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For reactions of this compound, explicit solvent models would be necessary to accurately describe reactions in protic solvents like water or alcohols, where hydrogen bonding to the carbonyl oxygen and the leaving chloride ion is significant.

The following table illustrates the expected qualitative and quantitative effects of different solvents on the activation energy of a nucleophilic substitution reaction of an acyl chloride, based on general principles and computational studies of similar systems. researchgate.net

| Solvent | Dielectric Constant (ε) | Expected Effect on Activation Energy (ΔG‡) | Illustrative Change in ΔG‡ (kcal/mol) vs. Gas Phase |

|---|---|---|---|

| Hexane (Nonpolar) | 1.9 | Minor stabilization of transition state | -2 to -4 |

| Dichloromethane (B109758) (Polar Aprotic) | 9.1 | Moderate stabilization of transition state | -5 to -8 |

| Acetonitrile (Polar Aprotic) | 37.5 | Significant stabilization of transition state | -7 to -10 |

| Water (Polar Protic) | 80.1 | Strong stabilization via hydrogen bonding | -10 to -15 |

Molecular Dynamics (MD) Simulations of this compound in Reaction Environments

Molecular dynamics (MD) simulations provide a time-resolved perspective of molecular behavior, offering insights into the dynamic processes that are averaged out in static quantum chemical calculations. mdpi.com For this compound, MD simulations can be used to study its behavior in a reaction environment, including solvation dynamics and conformational changes.

Solvation Dynamics and Interactions with Catalysts or Reagents

MD simulations can model the explicit arrangement and motion of solvent molecules around this compound, revealing the structure of the solvation shell. This is crucial for understanding how the solvent mediates reactions. For instance, in a polar solvent, the simulation would show the orientation of solvent dipoles around the polar carbonyl group.

When a catalyst or another reagent is introduced, MD simulations can be used to study their interaction with this compound. This includes:

Formation of pre-reaction complexes: Simulations can show how the reactants come together and orient themselves before the reaction occurs.

Role of the solvent in catalysis: The solvent can participate in the reaction by stabilizing charged intermediates or by forming a "solvent cage" that influences the diffusion of reactants and products.

Interaction with catalysts: If a catalyst, such as a Lewis acid, is used to activate the acyl chloride, MD simulations can model the binding of the catalyst to the carbonyl oxygen and the subsequent structural changes in the acyl chloride.

Conformational Sampling and Dynamics in Solution-Phase Reactions

The 4-methylcyclohexane ring of the molecule is not static and can undergo conformational changes, most notably the "chair flip" between two chair conformations. nih.gov In one chair conformation, the methyl group and the carbonyl chloride group can be in either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions. libretexts.orgopenstax.org Generally, substituents prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org

MD simulations are an excellent tool for conformational sampling, as they allow the molecule to explore its conformational space over time. calcus.cloud By running an MD simulation of this compound in a solvent, one can:

Determine the equilibrium populations of different conformers: The simulation will show the percentage of time the molecule spends in each conformation, which is related to their relative free energies.

Observe the dynamics of conformational changes: The rate of chair flips and other conformational transitions can be determined from the simulation trajectory. nih.gov

Investigate the influence of the solvent on conformational equilibrium: The solvent can influence the conformational preferences of the molecule. rsc.org

Relate conformation to reactivity: The reactivity of the acyl chloride may depend on its conformation. For example, the accessibility of the carbonyl carbon to a nucleophile might be different in the axial and equatorial conformers.

The following table summarizes the key conformational states of trans-4-methylcyclohexanecarbonyl chloride and the expected outcome from MD simulations.

| Conformer | Position of -CH₃ | Position of -COCl | Expected Relative Stability | Key Steric Interactions |

|---|---|---|---|---|

| Diequatorial | Equatorial | Equatorial | Most Stable | Minimal steric strain |

| Diaxial | Axial | Axial | Least Stable | Significant 1,3-diaxial interactions |

Historical Perspectives and Emerging Research Directions in Acyl Chloride Chemistry

Evolution of Synthetic Methodologies for Cyclohexanecarbonyl Chlorides

The preparation of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry. Historically, the synthesis of cyclohexanecarbonyl chlorides, including 4-methylcyclohexanecarbonyl chloride, has been dominated by the use of strong chlorinating agents. These methods, while effective, often involve harsh reagents and produce significant waste.

The most traditional and widely employed reagents for this conversion are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uklibretexts.orgsavemyexams.comlibretexts.org The reaction of a carboxylic acid with thionyl chloride is particularly common, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. chemguide.co.uklibretexts.org Similarly, phosphorus pentachloride reacts to form the acyl chloride along with phosphoryl chloride (POCl₃) and HCl. chemguide.co.uk

These classical methods, while foundational, are not without their drawbacks, including the corrosive nature of the reagents and the generation of stoichiometric amounts of waste. This has spurred the development of milder and more selective reagents. Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), has emerged as a popular alternative. wikipedia.org It is generally considered a milder reagent than thionyl chloride, which can be advantageous when dealing with sensitive functional groups. reddit.com The catalytic cycle with DMF involves the in-situ formation of the Vilsmeier reagent, which is the active chlorinating species. sciencemadness.org

More recent advancements have focused on developing even more environmentally benign and efficient methods. For instance, the use of solid-supported chlorinating agents and flow chemistry techniques are being explored to minimize waste and improve reaction control.

| Reagent | Typical Byproducts | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts simplify purification | Harsh reagent, corrosive |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Effective for a wide range of carboxylic acids | Solid reagent, stoichiometric waste |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Milder than SOCl₂, volatile byproducts | More expensive than SOCl₂ |

Contemporary Research Challenges and Opportunities in Utilizing this compound

The presence of a methyl group on the cyclohexane (B81311) ring of this compound introduces a layer of complexity and opportunity in its application. A primary challenge lies in the stereoselective synthesis and reaction of its cis and trans isomers. The spatial arrangement of the methyl group relative to the carbonyl chloride functionality can significantly influence the reactivity and the properties of the resulting products. wmich.edu

Achieving high diastereoselectivity in the synthesis of either the cis or trans isomer of the parent 4-methylcyclohexanecarboxylic acid is a critical first step. wmich.edu Subsequent conversion to the acyl chloride must then proceed without epimerization. This stereochemical control is paramount in applications where the specific geometry of the cyclohexane ring is crucial for biological activity or for the desired packing in advanced materials.

The opportunities presented by this compound are rooted in its utility as a versatile building block. The cyclohexane scaffold provides a rigid, three-dimensional structure that can be desirable in drug design and materials science. The methyl group, while posing a stereochemical challenge, also offers a point of steric and electronic differentiation, allowing for the fine-tuning of molecular properties. The high reactivity of the acyl chloride group enables its facile incorporation into a wide range of molecules, including polymers, liquid crystals, and pharmacologically active compounds.

Interdisciplinary Research Applications Beyond Traditional Organic Synthesis (academic focus)

The unique structural features of this compound have led to its exploration in several interdisciplinary research areas, moving beyond its role as a simple intermediate in traditional organic synthesis.

Role in Exploratory Advanced Materials Development

The incorporation of the 4-methylcyclohexyl moiety into larger molecular architectures has shown promise in the development of advanced materials, particularly in the fields of liquid crystals and functional polymers.

In the realm of liquid crystals , the rigid and anisotropic nature of the cyclohexane ring is a desirable feature for inducing mesophase behavior. The trans isomer of the 4-methylcyclohexyl group, in particular, can contribute to a linear molecular shape, which is conducive to the formation of nematic and smectic phases. acs.org Researchers have utilized this compound to synthesize liquid crystal molecules where the 4-methylcyclohexyl group acts as a core component or a terminal substituent. acs.orgresearchgate.netmdpi.com The presence of the methyl group can influence the clearing point and other mesomorphic properties of the resulting liquid crystal.

| Liquid Crystal Core | Role of 4-Methylcyclohexyl Moiety | Resulting Phase Type | Reference |

|---|---|---|---|

| Biphenyl | Terminal group | Nematic | acs.org |

| Phenyl-cyclohexyl | Core component | Nematic | acs.org |

In polymer chemistry , this compound serves as a valuable reagent for the functionalization of polymers. The acyl chloride group can readily react with hydroxyl or amine functionalities on a polymer backbone, allowing for the covalent attachment of the 4-methylcyclohexyl group. nih.gov This "grafting to" approach can be used to modify the physical and chemical properties of the polymer, such as its solubility, thermal stability, and surface characteristics. For instance, introducing the lipophilic 4-methylcyclohexyl group can enhance the hydrophobicity of a polymer.

Interface with Catalysis Research and Green Chemistry Initiatives

The synthesis and application of this compound are also being viewed through the lens of catalysis and green chemistry. While traditional synthetic methods are effective, they often have poor atom economy and generate significant waste. reddit.com

From a green chemistry perspective, the evaluation of synthetic routes to and from this compound using metrics such as atom economy and E-factor is becoming increasingly important. The goal is to develop more sustainable pathways that minimize environmental impact. For example, exploring the use of bio-based starting materials for the synthesis of the 4-methylcyclohexane backbone could contribute to a greener chemical industry. rsc.orgnih.gov Furthermore, the use of this compound in solvent-free or aqueous reaction conditions is an active area of research aimed at reducing the reliance on volatile organic solvents.

Future Avenues for Academic Exploration of this compound Chemistry

The future of this compound chemistry is ripe with possibilities for academic exploration. Several key areas warrant further investigation:

Asymmetric Catalysis: The development of catalytic methods for the enantioselective synthesis of specific stereoisomers of 4-methylcyclohexanecarboxylic acid and its corresponding acyl chloride would be a significant breakthrough. This would open up new avenues for the creation of chiral materials and pharmaceuticals.

Novel Polymer Architectures: The use of this compound in the synthesis of novel polymer architectures, such as dendrimers and star polymers, could lead to materials with unique and highly tailored properties. The influence of the stereochemistry of the 4-methylcyclohexyl group on the macroscopic properties of these polymers is a largely unexplored area.

Bio-based Feedstocks: Investigating sustainable routes to 4-methylcyclohexanecarboxylic acid from renewable bio-based feedstocks would align with the principles of green chemistry and contribute to a more circular economy.

Advanced Functional Materials: Further exploration of the role of the 4-methylcyclohexyl moiety in the design of advanced functional materials, including liquid crystals with novel phases, organogels, and materials for optical applications, is a promising area of research. The interplay between the stereochemistry of the cyclohexane ring and the material's properties will be a key focus.

Q & A

Basic: What are the common synthetic routes for 4-methylcyclohexanecarbonyl chloride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves reacting 4-methylcyclohexanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Key steps include:

- Reagent Choice : Thionyl chloride is preferred for its gaseous byproducts (SO₂, HCl), simplifying purification .

- Temperature Control : Maintain 0–5°C during initial mixing to mitigate exothermic side reactions, followed by reflux (40–60°C) for 2–4 hours.

- Purification : Distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) isolates the product. Purity (>95%) is confirmed via GC-MS or NMR .

Advanced: How can reaction conditions be optimized to minimize byproducts like 4-methylcyclohexene derivatives?

Methodological Answer:

Byproduct formation (e.g., via elimination) is influenced by steric hindrance and acid catalysts. Strategies include:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) at low concentrations (0.1–1 mol%) to favor acylation over elimination .

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates, reducing carbocation formation.

- Kinetic Monitoring : Real-time FTIR or inline GC tracks intermediates, enabling dynamic adjustment of stoichiometry and temperature .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer: